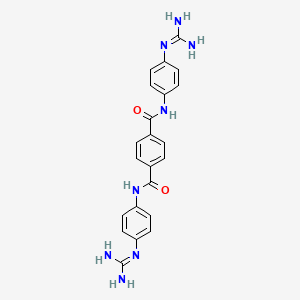

Antitubercular agent-37

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

21696-12-8 |

|---|---|

Fórmula molecular |

C22H22N8O2 |

Peso molecular |

430.5 g/mol |

Nombre IUPAC |

1-N,4-N-bis[4-(diaminomethylideneamino)phenyl]benzene-1,4-dicarboxamide |

InChI |

InChI=1S/C22H22N8O2/c23-21(24)29-17-9-5-15(6-10-17)27-19(31)13-1-2-14(4-3-13)20(32)28-16-7-11-18(12-8-16)30-22(25)26/h1-12H,(H,27,31)(H,28,32)(H4,23,24,29)(H4,25,26,30) |

Clave InChI |

YZUBZTSXZYJCGN-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N=C(N)N)C(=O)NC3=CC=C(C=C3)N=C(N)N |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Bedaquiline

For Researchers, Scientists, and Drug Development Professionals

Initial Note: A search for "Antitubercular agent-37" did not yield a specific, publicly documented agent. It is possible this is an internal designation not yet in the public domain. To fulfill the detailed requirements of this request, this guide will focus on a well-characterized, novel antitubercular agent with a unique mechanism of action: Bedaquiline (TMC207) , a member of the diarylquinoline class.

Executive Summary

Bedaquiline is a bactericidal drug that represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1] Its primary mechanism of action is the specific inhibition of the F1F0-ATP synthase in Mycobacterium tuberculosis, an enzyme essential for cellular energy generation.[1][2] By binding to the c-subunit of the enzyme's F0 rotor ring, bedaquiline obstructs the proton translocation channel, effectively stalling the synthesis of adenosine triphosphate (ATP) and leading to bacterial cell death.[3][4][5] This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of Mycobacterial ATP Synthase

The F1F0-ATP synthase is a multi-subunit enzyme complex embedded in the mycobacterial inner membrane responsible for generating ATP via oxidative phosphorylation.[6] It utilizes the proton motive force (PMF) across the membrane to drive the synthesis of ATP from adenosine diphosphate (ADP) and inorganic phosphate (Pi).[4]

Bedaquiline's action is highly specific to the mycobacterial enzyme.[7] Its primary interaction points are:

-

Binding to the c-subunit: Bedaquiline binds to the ion-binding sites within the transmembrane c-ring of the F0 rotor component. This binding physically obstructs the rotation of the c-ring, which is essential for proton transport and the subsequent conformational changes in the F1 catalytic domain that produce ATP.[3][6]

-

Disruption of Proton Flow: By blocking the c-ring's rotation, bedaquiline effectively shuts down the proton channel, halting ATP synthesis and leading to a rapid depletion of cellular energy reserves.[2][4]

-

Secondary Mechanisms: Some studies suggest that at higher concentrations, bedaquiline may also act as an uncoupler, dissipating the proton motive force by transporting protons across the membrane independently of the ATP synthase.[8] Another proposed, though more controversial, mechanism involves binding to the ε-subunit, which links c-ring rotation to the catalytic headpiece.[3]

Signaling Pathway and Mechanism Visualization

The following diagram illustrates the inhibitory action of Bedaquiline on the mycobacterial F1F0-ATP synthase.

Caption: Bedaquiline blocks the F0 rotor of ATP synthase, halting ATP production.

Quantitative Data Summary

The efficacy of Bedaquiline has been quantified through various in vitro and clinical studies. The following tables summarize key quantitative metrics.

Table 1: In Vitro Efficacy of Bedaquiline

| Parameter | Organism | Value | Reference |

|---|---|---|---|

| MIC50 | M. tuberculosis | 0.03 µg/mL | [9] |

| MIC90 | M. tuberculosis | 0.03 µg/mL (54 nM) | [8][9] |

| MIC Range | M. tuberculosis | 0.002 - 0.06 µg/mL | [9] |

| MIC Range | Nontuberculous mycobacteria | 0.06 - 0.5 µg/mL | [9] |

| IC50 (vs. Mtb F1F0-ATP synthase) | M. tuberculosis | 10 nM | [7] |

| IC50 (vs. human mitochondrial F1F0-ATP synthase) | Human | >200 µM |[7] |

Table 2: Clinical Efficacy of Bedaquiline-Containing Regimens for DR-TB

| Outcome | Patient Cohort | Result | Reference |

|---|---|---|---|

| Culture Conversion Rate | DR-TB Patients | Higher vs. control (RR: 1.272) | [10][11] |

| All-Cause Mortality | DR-TB Patients | Lower vs. control (RR: 0.529) | [10][11] |

| Treatment Success Rate | MDR-TB Patients (Observational Studies) | ~76.9% | [12] |

| Treatment Success Rate | MDR-TB Patients (Experimental Studies) | ~81.7% | [12] |

| Treatment Success (6-month BDQ) | MDR-TB Patients | 85% | [13] |

| Treatment Success (>12-month BDQ) | MDR-TB Patients | 86% |[13] |

Key Experimental Protocols

The mechanism of Bedaquiline is elucidated through several key experimental procedures. Detailed methodologies are provided below.

Protocol: Measurement of ATP Synthesis in Inverted Membrane Vesicles (IMVs)

This assay directly measures the ability of ATP synthase to produce ATP, which is inhibited by Bedaquiline.

Objective: To quantify the rate of NADH-driven ATP synthesis in IMVs from M. smegmatis or M. bovis BCG and assess inhibition by a test compound.

Methodology:

-

Preparation of IMVs:

-

Grow mycobacterial cultures to mid-log phase and harvest by centrifugation.

-

Resuspend cell pellets in a lysis buffer and disrupt cells using a French press.

-

Remove unbroken cells by low-speed centrifugation (39,000 x g for 30 min).[8]

-

Collect the supernatant and pellet the membrane fraction by ultracentrifugation (200,000 x g for 60 min).[8]

-

Resuspend the membrane pellet in an appropriate buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 10% glycerol) to form IMVs.[8]

-

-

ATP Synthesis Assay:

-

Prepare a 96-well microtiter plate, spotting the test compound (e.g., Bedaquiline) or DMSO (vehicle control) into individual wells.[14]

-

Prepare an assay mixture containing buffer (e.g., 50 mM MOPS, pH 7.5), 10 mM MgCl2, 10 µM ADP, 250 µM Pi, and 1 mM NADH.[14]

-

Add 5 µg/mL of IMVs to the assay mixture and dispense into the wells of the prepared plate.[14]

-

Incubate the reaction for 30 minutes at room temperature to allow for ATP synthesis.[14]

-

-

Quantification of ATP:

-

Add a luciferin/luciferase-based reagent (e.g., CellTiter-Glo®) to each well.[14]

-

Incubate for 10 minutes in the dark to stabilize the luminescent signal.[14]

-

Measure luminescence using a plate reader. The signal is directly proportional to the amount of ATP synthesized.

-

Calculate the percent inhibition relative to the DMSO control.

-

Protocol: ATP-Driven Proton Translocation Assay

This assay measures the proton-pumping activity of ATP synthase functioning in reverse (ATP hydrolysis), which is also blocked by Bedaquiline.

Objective: To measure the acidification of IMVs driven by ATP hydrolysis, detected by the quenching of a fluorescent probe.

Methodology:

-

Assay Setup:

-

Pre-incubate IMVs (0.18 mg/mL) at 37°C in a buffer solution (10 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl2) containing 2 µM of the fluorescent pH-sensitive probe 9-amino-6-chloro-2-methoxyacridine (ACMA).[15][16]

-

Place the mixture in a fluorometer and monitor the baseline fluorescence for 5 minutes.[15]

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 2 mM ATP. ATP hydrolysis by the F1F0-ATP synthase will pump protons into the vesicles, causing acidification.[15]

-

This internal acidification quenches the ACMA fluorescence, resulting in a decrease in the measured signal. Monitor this decrease over 20 minutes.[15][16]

-

In inhibitor wells, the test compound is added prior to ATP, and the lack of fluorescence quenching indicates inhibition of proton translocation.

-

-

Control and Normalization:

Experimental Workflow Visualization

The following diagram outlines the workflow for validating a novel ATP synthase inhibitor like Bedaquiline.

Caption: A typical workflow for the validation of a novel tuberculosis inhibitor.

Conclusion

Bedaquiline's mechanism of action, centered on the potent and specific inhibition of mycobacterial ATP synthase, represents a paradigm shift in antitubercular therapy. Its effectiveness against both replicating and non-replicating bacilli, coupled with its novel target, makes it a cornerstone of modern MDR-TB treatment regimens.[1][4] The data and protocols presented in this guide provide a comprehensive technical overview for professionals engaged in the research and development of new antitubercular agents, highlighting the ATP synthase as a validated and critical target in the fight against tuberculosis.

References

- 1. Bedaquiline | Working Group for New TB Drugs [newtbdrugs.org]

- 2. Bedaquiline - Wikipedia [en.wikipedia.org]

- 3. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are mycobacterial ATP synthase inhibitors and how do they work? [synapse.patsnap.com]

- 6. Breaking the energy chain: importance of ATP synthase in Mycobacterium tuberculosis and its potential as a drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Mechanism of mycobacterial ATP synthase inhibition by squaramides and second generation diarylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Efficacy of bedaquiline in the treatment of drug-resistant tuberculosis: a systematic review and meta-analysis | springermedizin.de [springermedizin.de]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. endtb.org [endtb.org]

- 14. Targeting Mycobacterial F-ATP Synthase C-Terminal α Subunit Interaction Motif on Rotary Subunit γ - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. pubs.acs.org [pubs.acs.org]

The Emergence of Pyrazole-Linked Triazoles as Potent Antitubercular Agents: A Technical Overview

For Immediate Release

In the global fight against tuberculosis (TB), a formidable infectious disease caused by Mycobacterium tuberculosis (Mtb), the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the urgent discovery of novel therapeutics.[1][2] A promising new class of compounds, pyrazole-linked 1,2,4-triazoles, has emerged from recent research, demonstrating significant efficacy against virulent strains of Mtb. This technical guide provides an in-depth analysis of the discovery, synthesis, and biological evaluation of these novel agents, with a focus on their potential as inhibitors of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme, a critical component in mycobacterial cell wall synthesis.[2][3]

Structure-Based Drug Design and Synthesis

The development of these pyrazole-linked triazoles was guided by a structure-based drug design (SBDD) approach, targeting the DprE1 receptor.[3] This strategy leverages the known structural features of promising drug candidates to design novel molecules with enhanced inhibitory activity. The general synthetic scheme involves a multi-step process, which is outlined in the experimental protocols section.

Quantitative Analysis of Antitubercular Activity

A series of twenty synthesized pyrazole-linked triazole derivatives were evaluated for their in-vitro antitubercular activity against the virulent Mtb H37Rv strain. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, was determined for each compound. The results revealed that fourteen of the twenty compounds exhibited significant antitubercular activity.[3] For a selection of the most potent compounds, the MIC and cytotoxicity data are summarized below.

| Compound ID | Minimum Inhibitory Concentration (MIC) (μM) | Cytotoxicity (IC50) on MCF10 normal cell lines (μM) |

| 7j | 3.15 | >341.85 |

| 6g | 3.15 | >341.85 |

| 7f | 3.15 | >341.85 |

| 6h | 4.87 | >726.08 |

| 7a | 4.87 | >726.08 |

| 7d | 4.87 | >726.08 |

Data extracted from in-vitro MAB assay results reported in the literature.[3]

Experimental Protocols

General Synthesis of Pyrazole-Linked Triazoles

The synthesis of the pyrazole-linked triazole compounds is a multi-step process. A generalized protocol is described below:

-

Synthesis of Pyrazole Carboxhydrazide: The initial step involves the synthesis of a substituted pyrazole carboxhydrazide from the corresponding pyrazole ester. This is typically achieved by reacting the ester with hydrazine hydrate in a suitable solvent like ethanol under reflux.

-

Formation of the 1,2,4-Triazole Ring: The pyrazole carboxhydrazide is then reacted with a substituted isothiocyanate in the presence of a base, such as potassium hydroxide, in an alcoholic solvent. This reaction leads to the formation of a thiosemicarbazide intermediate.

-

Cyclization to Triazole: The thiosemicarbazide intermediate is subsequently cyclized to form the 1,2,4-triazole ring. This is often achieved by heating the intermediate in the presence of a dehydrating agent or a base.

-

Functional Group Modification: Further modifications to the peripheral functional groups on the pyrazole and triazole rings can be carried out to generate a library of diverse compounds.

In-vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

The antitubercular activity of the synthesized compounds was assessed using the Microplate Alamar Blue Assay (MABA).

-

Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The culture is incubated until it reaches the mid-log phase.

-

Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions of the compounds are then prepared in 7H9 broth in a 96-well microplate.

-

Inoculation: The mycobacterial culture is diluted and added to each well of the microplate containing the compound dilutions. Control wells containing no drug and wells with a reference drug (e.g., isoniazid) are also included.

-

Incubation: The microplates are incubated at 37°C for a specified period (typically 5-7 days).

-

Addition of Alamar Blue: After incubation, Alamar Blue solution is added to each well.

-

Reading of Results: The plates are further incubated for 24 hours, and the color change from blue (oxidized) to pink (reduced) is observed. The MIC is determined as the lowest concentration of the compound that prevents the color change.

Cytotoxicity Assay

The cytotoxicity of the compounds was evaluated against a normal human cell line (e.g., MCF10) to assess their selectivity.

-

Cell Culture: The MCF10 cell line is maintained in an appropriate culture medium supplemented with growth factors.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

Cell Viability Assay: Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Mechanism of Action and In-Silico Studies

In-silico molecular docking studies were performed to elucidate the potential binding mode of these pyrazole-linked triazoles with the DprE1 enzyme. The results indicated that the compounds likely exhibit their antitubercular activity by interacting with key amino acid residues in the active site of DprE1, such as Lys418, Tyr314, Tyr60, and Asp386.[3] Furthermore, molecular dynamics simulations of the protein-ligand complex (specifically with compound 7j) demonstrated appreciable stability over a 100 ns simulation period, supporting the hypothesis that these compounds are stable inhibitors of DprE1.[3]

Caption: Workflow for the discovery and development of pyrazole-linked triazole antitubercular agents.

Conclusion

The discovery of pyrazole-linked 1,2,4-triazoles as potent inhibitors of Mycobacterium tuberculosis represents a significant advancement in the search for new antitubercular drugs. The structure-based design, coupled with promising in-vitro activity and a favorable cytotoxicity profile, highlights the potential of this chemical scaffold for further development. The elucidation of their mechanism of action through the inhibition of the DprE1 enzyme provides a solid foundation for future lead optimization efforts aimed at developing novel, more effective treatments for tuberculosis.

References

- 1. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. Novel Antitubercular Agents: Design, Synthesis, Molecular Dynamic and Biological Studies of Pyrazole - 1,2,4-Triazole Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

"Antitubercular agent-37" chemical structure and properties

An In-depth Technical Guide to Antitubercular Agent-37

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB) remains a significant global health threat, necessitating the development of novel therapeutic agents. This document provides a comprehensive technical overview of a promising candidate, designated "this compound." The information presented herein is intended to support further research and development efforts by providing detailed insights into its chemical properties, biological activity, and mechanisms of action.

Chemical Structure and Physicochemical Properties

"this compound" is a semi-synthetic derivative of the ansamycin class of antibiotics. Its core structure is characterized by a naphthohydroquinone chromophore spanned by an aliphatic ansa chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₃H₅₈N₄O₁₂ | [1] |

| Molar Mass | 822.9 g/mol | [1] |

| Appearance | Reddish-brown crystalline powder | N/A |

| Solubility | Slightly soluble in water, soluble in methanol and chloroform | N/A |

| Melting Point | 183-188 °C (decomposes) | N/A |

| pKa | 1.7 (piperazine nitrogen), 7.9 (hydroxyl group) | N/A |

Biological Activity and Efficacy

"this compound" exhibits potent bactericidal activity against Mycobacterium tuberculosis. It is a key component of first-line multidrug treatment regimens for TB.[1]

Table 2: In Vitro Activity of this compound against M. tuberculosis H37Rv

| Parameter | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | 0.1 - 0.5 µg/mL | [2] |

| Minimum Bactericidal Concentration (MBC) | 1.0 µg/mL | N/A |

Mechanism of Action

The primary mechanism of action of "this compound" involves the inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[1] By binding to the β-subunit of RNAP, it physically blocks the elongation of nascent RNA transcripts, thereby halting essential protein synthesis and leading to bacterial cell death.[1]

Figure 1. Mechanism of action of this compound.

Experimental Protocols

This section details the methodologies for key experiments related to the evaluation of "this compound."

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of "this compound" against M. tuberculosis H37Rv can be determined using the microplate Alamar Blue assay (MABA).

Materials:

-

M. tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

-

"this compound" stock solution

-

Alamar Blue reagent

-

96-well microplates

Procedure:

-

Prepare serial dilutions of "this compound" in 7H9 broth in a 96-well plate.

-

Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.

-

Include positive (no drug) and negative (no bacteria) control wells.

-

Incubate the plates at 37°C for 5-7 days.

-

Add Alamar Blue reagent to each well and incubate for an additional 24 hours.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

-

The MIC is defined as the lowest concentration of the agent that prevents the color change from blue to pink.

Figure 2. Workflow for MIC determination using MABA.

In Vivo Efficacy in a Murine Model

The in vivo efficacy of "this compound" can be assessed in a mouse model of chronic TB infection.[3]

Animal Model:

-

BALB/c mice (6-8 weeks old) are infected via aerosol exposure with a low dose of M. tuberculosis H37Rv.[4]

Treatment Regimen:

-

Treatment is initiated 4 weeks post-infection.

-

"this compound" is administered orally once daily for 4 or 8 weeks.

-

Control groups include untreated mice and mice treated with a standard-of-care drug like isoniazid.[4]

Efficacy Endpoints:

-

Bacterial Load: At the end of the treatment period, mice are euthanized, and lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar to determine the number of colony-forming units (CFU).[3]

-

Histopathology: Lung tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess the extent of inflammation and tissue damage.[3]

Figure 3. Workflow for in vivo efficacy studies.

RNA Polymerase Inhibition Assay

The direct inhibitory effect of "this compound" on RNAP can be confirmed using an in vitro transcription assay.

Materials:

-

Purified M. tuberculosis RNAP holoenzyme

-

DNA template containing a suitable promoter

-

Radiolabeled UTP (α-³²P-UTP) and non-radiolabeled NTPs (ATP, GTP, CTP)

-

"this compound"

Procedure:

-

Incubate the RNAP holoenzyme with the DNA template to form the open promoter complex.

-

Add "this compound" at various concentrations.

-

Initiate transcription by adding the NTP mixture containing α-³²P-UTP.

-

Allow the reaction to proceed for a set time at 37°C.

-

Stop the reaction and precipitate the RNA transcripts.

-

Analyze the radiolabeled transcripts by denaturing polyacrylamide gel electrophoresis and autoradiography.

-

Quantify the amount of full-length transcript to determine the extent of inhibition.

"this compound" demonstrates significant potential as a therapeutic agent for tuberculosis. Its potent bactericidal activity, well-defined mechanism of action, and proven in vivo efficacy make it a cornerstone of current TB treatment and a valuable lead for the development of next-generation antitubercular drugs. Further research should focus on optimizing its pharmacokinetic properties and overcoming mechanisms of resistance.

References

Unraveling "Antitubercular Agent-37": A Review of Available Data

For Immediate Release

[City, State] – [Date] – The compound designated "Antitubercular agent-37," also identified by the catalog number HY-158108, has been noted for its potent in vitro antimycobacterial activity. This brief technical overview consolidates the currently available data on this agent, intended for researchers, scientists, and drug development professionals.

In Vitro Antimycobacterial Activity

"this compound" is described as an antibacterial compound with activity against mycobacteria. The sole piece of quantitative data available from public sources is its Minimum Inhibitory Concentration (MIC).[1][2][3][4][5]

Table 1: In Vitro Antimycobacterial Activity of this compound

| Compound | MIC (µg/mL) |

| This compound | 0.16 |

It is important to note that the specific strain of Mycobacterium tuberculosis (e.g., H37Rv, clinical isolate) and the specific assay methodology used to determine this MIC value are not detailed in the publicly accessible information.

Experimental Protocols

A comprehensive search of scientific literature and public databases did not yield specific experimental protocols associated with "this compound." However, a standard experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel antitubercular agent is outlined below. This generalized protocol is based on common laboratory practices for antimycobacterial susceptibility testing.

Caption: Generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Mechanism of Action

There is currently no publicly available information regarding the mechanism of action or any affected signaling pathways for "this compound." To elucidate its biological target, a series of experiments would be necessary. A logical workflow for such an investigation is proposed below.

Caption: Logical workflow for identifying the mechanism of action of a novel antitubercular agent.

Conclusion

"this compound" shows promise as a potent antimycobacterial compound based on its reported MIC value. However, the lack of detailed, publicly available scientific data, including the target bacterial strain, experimental conditions, and mechanism of action, prevents a comprehensive evaluation. The information provided herein is based on catalog data from commercial suppliers. Further research and publication of detailed studies are required to fully understand the therapeutic potential of this agent.

Disclaimer: This document is a summary of publicly available information and does not represent a complete scientific dossier. The experimental protocols and workflows are generalized examples and not specific to "this compound."

References

"Antitubercular agent-37" target identification in Mycobacterium tuberculosis

An in-depth analysis of publicly available scientific literature and chemical databases reveals that "Antitubercular agent-37" is not a universally recognized scientific identifier for a specific chemical compound. The term appears to be a generic label, potentially a product catalog number from a specific supplier, which complicates the retrieval of detailed technical information required for a comprehensive guide on its target identification in Mycobacterium tuberculosis.

Initial investigations suggested a potential link to a product from MedChemExpress with the catalog number HY-158108. However, further verification has shown that this association is incorrect, and the true identity of the compound referred to as "this compound" remains elusive. Without a definitive chemical name, structure, or a valid reference in peer-reviewed literature, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

There are instances in scientific literature where "" is used as a citation number referring to an antitubercular agent. In one such case, the reference points to pyrazine-2-carboxamide, a known derivative of the first-line tuberculosis drug pyrazinamide. However, it is not confirmed that "this compound" is synonymous with this compound.

To proceed with the creation of the requested technical guide, a more specific and verifiable identifier for "this compound" is necessary. This could include:

-

A specific chemical name (e.g., IUPAC name)

-

A unique chemical identifier such as a CAS Registry Number or a PubChem CID.

-

A direct link to a product page that provides the chemical structure.

-

A citation to a peer-reviewed scientific publication where the synthesis, characterization, and biological evaluation of this specific agent are described.

Once a definitive identification of the compound is established, it will be possible to conduct a thorough literature search to gather the necessary data to fulfill the comprehensive requirements of the user's request, including the generation of data tables, detailed experimental protocols, and visualizations of relevant biological pathways.

Early Research on 2-Phenylaminomethylene-cyclohexane-1,3-dione Analogues as Antitubercular Agents

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the early research and development of 2-phenylaminomethylene-cyclohexane-1,3-dione analogues as potent and specific antitubercular agents. The focus of this guide is a lead compound, designated as compound 37 , which has demonstrated significant activity against Mycobacterium tuberculosis. This document is intended for researchers, scientists, and drug development professionals working in the field of tuberculosis treatment.

Introduction

Tuberculosis (TB) remains a significant global health threat, necessitating the discovery and development of novel therapeutic agents to combat drug-resistant strains and improve treatment outcomes.[1][2] One promising area of research has been the exploration of 2-phenylaminomethylene-cyclohexane-1,3-dione derivatives. Initial high-throughput screening of a diverse chemical library identified this scaffold as a hit against Mycobacterium tuberculosis H37Rv.[2] Subsequent synthesis and structure-activity relationship (SAR) studies led to the identification of several lead compounds, including compound 37, which exhibits potent and selective antitubercular activity.[2]

Quantitative Data Summary

The antitubercular activity and cytotoxicity of the lead compounds were evaluated to determine their therapeutic potential. The data is summarized in the tables below.

Table 1: In Vitro Antitubercular Activity

| Compound | MIC (μg/mL) against M. tuberculosis H37Rv |

| 37 | 5.0 |

| 39 | 2.5 |

| 41 | 5.0 |

| Ethambutol | 2.5 - 5.0 |

| Streptomycin | 2.5 - 5.0 |

| Levofloxacin | 2.5 - 5.0 |

Source:[2]

Table 2: Cytotoxicity Against Human Cell Lines

| Compound | % Growth Inhibition at 50 μM |

| HEK-293 | |

| 37 | <20 |

| 39 | <20 |

| 41 | 52.79 |

Source:[2]

Experimental Protocols

The following sections detail the key experimental methodologies employed in the synthesis and biological evaluation of the 2-phenylaminomethylene-cyclohexane-1,3-dione analogues.

General Synthesis Procedure

The synthesis of the 2-phenylaminomethylene-cyclohexane-1,3-dione analogues was achieved through a multi-step process, as outlined in the workflow diagram below. The general procedure involves the reaction of a cyclohexane-1,3-dione derivative with an appropriate amine in the presence of a dehydrating agent.

Caption: General synthesis workflow for 2-phenylaminomethylene-cyclohexane-1,3-dione analogues.

In Vitro Antitubercular Activity Assay

The antitubercular activity of the synthesized compounds was determined using a whole-cell based phenotypic screening against Mycobacterium tuberculosis H37Rv. The Minimum Inhibitory Concentration (MIC) was determined using the microplate Alamar blue assay (MABA).

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assay

The cytotoxicity of the lead compounds was evaluated against a panel of human cell lines (HEK-293, HCT-116, A549, and MCF-7) using the MTT assay to assess cell viability.

Caption: Workflow for the MTT-based cytotoxicity assay.

Structure-Activity Relationship (SAR)

The SAR studies revealed key structural features that influence the antitubercular activity of the 2-phenylaminomethylene-cyclohexane-1,3-dione scaffold.

Caption: Key structure-activity relationships for antitubercular activity.

The presence of a hydroxyl group on the phenyl ring, as seen in the most potent compound 39, significantly enhances the antitubercular activity.[2] Furthermore, the dimethyl substitution at the 5-position of the cyclohexane-1,3-dione ring appears to be beneficial for activity.[2]

Conclusion

The early research on 2-phenylaminomethylene-cyclohexane-1,3-dione analogues has identified a promising new class of specific antitubercular agents. Compound 37 and its analogues, particularly compound 39, have demonstrated potent activity against M. tuberculosis H37Rv with low cytotoxicity against human cell lines.[2] These findings provide a strong foundation for further lead optimization and preclinical development to address the urgent need for new tuberculosis therapies. Future work should focus on elucidating the mechanism of action of this chemical series and improving its pharmacokinetic properties.

References

- 1. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthesis, biological evaluation and structure–activity relationship of 2-phenylaminomethylene-cyclohexane-1,3-diones as specific anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Screening of Antitubercular Agent-37: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the preliminary toxicity screening of a novel investigational compound, Antitubercular Agent-37. The document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities targeting Mycobacterium tuberculosis. It outlines detailed experimental protocols for essential in vitro and in vivo toxicity assays, presents a structured summary of hypothetical screening data, and visualizes key experimental workflows and toxicological pathways using Graphviz diagrams. The methodologies and data herein serve as a foundational framework for assessing the early safety profile of new antitubercular drug candidates.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis necessitates the urgent development of new, effective, and safe therapeutic agents.[1] this compound is a novel synthetic compound identified through a high-throughput screening campaign against Mycobacterium tuberculosis H37Rv.[2] Early and robust toxicity screening is critical to de-risk drug candidates and guide further development.[3][4][5] This guide details the preliminary toxicity assessment of this compound, focusing on cytotoxicity, hepatotoxicity, and nephrotoxicity, which are common adverse effects associated with antitubercular drugs.[6][7]

Experimental Protocols

Detailed methodologies for the key preliminary toxicity experiments are provided below. These protocols are designed to be reproducible and serve as a standard for early-stage toxicological evaluation.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (CC50) in a mammalian cell line.

Methodology:

-

Cell Line: Human lung epithelial cells (A549) are cultured in DMEM/F-12 medium supplemented with 10% FBS and standard antibiotics.[8]

-

Seeding: Cells are seeded at a density of 1 x 10^4 cells/well in a 96-well microplate and incubated for 24 hours.[8]

-

Compound Exposure: this compound is serially diluted in the culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The cells are exposed to the compound for 48 hours.

-

Viability Assessment (MTT Assay):

-

After incubation, the medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plate is incubated for 4 hours to allow for the formation of formazan crystals.

-

The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

In Vitro Hepatotoxicity Assay

Objective: To assess the potential for this compound to cause liver cell injury.

Methodology:

-

Cell Line: Human hepatoma cells (HepG2) are used as a model for liver cells.

-

Treatment Protocol: HepG2 cells are treated with this compound at various concentrations (e.g., 1 µM, 10 µM, and 100 µM) for 24 and 48 hours.

-

Biochemical Markers of Hepatotoxicity:

-

Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Assays: The levels of ALT and AST released into the cell culture supernatant are measured using commercially available colorimetric assay kits. An increase in these enzymes indicates hepatocellular damage.[6][9]

-

Lactate Dehydrogenase (LDH) Assay: LDH released from damaged cells into the supernatant is quantified as a general marker of cytotoxicity.

-

-

Data Analysis: Enzyme levels are compared to those of vehicle-treated control cells.

In Vivo Acute Toxicity Study

Objective: To evaluate the short-term systemic toxicity of this compound in a rodent model and determine the maximum tolerated dose (MTD).[10]

Methodology:

-

Animal Model: Male and female BALB/c mice (6-8 weeks old) are used.

-

Dosing Regimen: A single dose of this compound is administered via oral gavage at increasing dose levels (e.g., 50, 100, 250, 500, and 1000 mg/kg). A control group receives the vehicle only.

-

Observation Period: Animals are observed for 14 days for clinical signs of toxicity, including changes in behavior, body weight, and mortality.[11]

-

Endpoint Analysis:

-

Clinical Observations: Daily monitoring for any adverse effects.

-

Body Weight: Measured on days 0, 7, and 14.

-

Hematology and Clinical Chemistry: At the end of the study, blood samples are collected for a complete blood count and analysis of key serum chemistry parameters (e.g., ALT, AST, BUN, creatinine).

-

Gross Necropsy and Histopathology: Major organs (liver, kidneys, spleen, heart, lungs) are examined for any gross abnormalities and preserved for histopathological evaluation.

-

-

Data Analysis: Dose-response relationships for toxicity are established, and the MTD is determined.

Data Presentation

The following tables summarize the hypothetical preliminary toxicity data for this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay | Endpoint | Value (µM) |

| A549 (Human Lung Epithelial) | MTT | CC50 | > 100 |

| HepG2 (Human Hepatoma) | MTT | CC50 | 85.2 |

| Vero (Monkey Kidney) | Neutral Red Uptake | CC50 | > 100 |

Table 2: In Vitro Hepatotoxicity Markers in HepG2 Cells (48h Exposure)

| Concentration (µM) | ALT (U/L) | AST (U/L) | LDH Release (% of Control) |

| Vehicle Control | 25.3 ± 2.1 | 42.1 ± 3.5 | 100 |

| 1 | 28.1 ± 2.5 | 45.3 ± 3.8 | 105 ± 5 |

| 10 | 35.6 ± 3.0 | 55.8 ± 4.1 | 120 ± 8 |

| 100 | 78.2 ± 6.5 | 110.4 ± 9.2 | 215 ± 15** |

| p < 0.05, *p < 0.01 compared to vehicle control |

Table 3: In Vivo Acute Oral Toxicity of this compound in Mice

| Dose (mg/kg) | Mortality | Key Clinical Signs | Change in Body Weight (Day 14) |

| Vehicle Control | 0/10 | None | + 5.2% |

| 50 | 0/10 | None | + 4.9% |

| 100 | 0/10 | None | + 4.5% |

| 250 | 0/10 | Transient lethargy | + 2.1% |

| 500 | 1/10 | Lethargy, piloerection | - 3.4% |

| 1000 | 4/10 | Severe lethargy, ataxia | - 8.9%** |

| p < 0.05, *p < 0.01 compared to vehicle control |

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and toxicological pathways relevant to the preliminary toxicity screening of this compound.

References

- 1. Anti-Tuberculosis Drugs Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 2. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]

- 5. news-medical.net [news-medical.net]

- 6. Hepatotoxicity Related to Anti-tuberculosis Drugs: Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

- 8. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thoracic.org [thoracic.org]

- 10. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 11. pacificbiolabs.com [pacificbiolabs.com]

The Emergence of Antitubercular Agent-37: A Technical Whitepaper on its Origins and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent global health threat posed by Mycobacterium tuberculosis (Mtb), particularly the rise of multidrug-resistant strains, necessitates the urgent discovery and development of novel antitubercular agents with new mechanisms of action. This technical guide delves into the origins of a promising lead compound, designated "Antitubercular agent-37". This compound belongs to the 5-aryl-2-phenylaminomethylene-cyclohexane-1,3-dione chemical class and was identified through a systematic investigation involving phenotypic screening and subsequent structure-activity relationship (SAR) guided synthesis. This document provides a comprehensive overview of its discovery, synthesis, initial biological evaluation, and the experimental protocols employed in its characterization.

Discovery and Synthesis

The journey to identify this compound began with a whole-cell based phenotypic screening of a diverse library of 20,000 small molecules against the virulent H37Rv strain of Mycobacterium tuberculosis.[1] This initial high-throughput screen identified two hit compounds, 2-(((2-hydroxyphenyl)thio)methylene)-cyclohexane-1,3-diones (compounds 5 and 6 in the original study), which served as the foundation for further chemical exploration.[1]

A library of 37 novel compounds was then synthesized, categorized into four families, to explore the structure-activity relationships and optimize the antitubercular potency.[1] this compound emerged from "family D" of this library, which focused on 5-aryl-2-phenylaminomethylene-cyclohexane-1,3-dione-based structures.[1] The synthesis of this family of compounds generally involves the condensation of a 5-substituted-cyclohexane-1,3-dione with an appropriate aniline derivative.

Experimental Protocols

General Synthesis of 5-aryl-2-phenylaminomethylene-cyclohexane-1,3-diones:

A mixture of the respective 5-aryl-cyclohexane-1,3-dione (1 equivalent), the desired substituted aniline (1 equivalent), and triethyl orthoformate (1.2 equivalents) in ethanol is refluxed for a specified period. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the final product. Further purification can be achieved by recrystallization from a suitable solvent.

Biological Evaluation and Data

The synthesized compounds were evaluated for their in vitro activity against M. tuberculosis H37Rv. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits visible bacterial growth, was determined for all 37 analogues.

Data Presentation

| Compound ID | R Group (at C5 of cyclohexane) | Phenylamino Ring Substitution | MIC (µg/mL) |

| 35 | Phenyl | 2-OH | >10 |

| 36 | 4-Methoxyphenyl | 2-OH | >10 |

| 37 | 4-Chlorophenyl | 2-OH | 5.0 |

| 39 | 5,5-dimethyl | 2-OH | 2.5 |

| 41 | 5,5-dimethyl | 2-Cl | 5.0 |

| Table 1: Antitubercular activity of selected 5-substituted-2-(((2-hydroxyphenyl)amino)methylene)-cyclohexane-1,3-diones against M. tuberculosis H37Rv.[1] |

The lead compounds were also assessed for their cytotoxicity against four human cell lines to determine their selectivity index.

| Compound ID | Cell Line 1 (% inhibition at 50 µM) | Cell Line 2 (% inhibition at 50 µM) | Cell Line 3 (% inhibition at 50 µM) | Cell Line 4 (% inhibition at 50 µM) |

| 37 | <20% | <20% | <20% | <20% |

| 39 | <20% | <20% | <20% | <20% |

| 41 | <20% | <20% | <20% | <20% |

| Table 2: Cytotoxicity data for lead antitubercular agents.[1] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA):

-

Inoculum Preparation: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80. The culture is grown to mid-log phase, and the turbidity is adjusted to a McFarland standard of 1.0, followed by a 1:50 dilution in 7H9 broth.

-

Plate Setup: The test compounds are serially diluted in a 96-well microtiter plate using 7H9 broth.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells containing no drug (growth control) and no bacteria (sterility control) are included.

-

Incubation: The plates are sealed and incubated at 37°C for 7 days.

-

Reading: After incubation, a freshly prepared solution of Alamar Blue and 10% Tween 80 is added to each well. The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Mechanism of Action

The precise mechanism of action for this compound and its analogues has not yet been fully elucidated. The initial study highlights that these compounds exhibit high specificity for M. tuberculosis, showing no activity against Gram-positive and Gram-negative bacteria, or even against the non-pathogenic M. smegmatis.[1] This specificity suggests a targeted mechanism of action, potentially involving a metabolic pathway or enzyme unique to M. tuberculosis. Further research, including target identification studies through methods such as affinity chromatography, genetic screening of resistant mutants, or computational modeling, is required to uncover the molecular basis of its antitubercular activity. No specific signaling pathways have been identified to date.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the discovery and initial evaluation of this compound.

Structure-Activity Relationship (SAR) Logic

Caption: Logical flow of the structure-activity relationship leading to this compound.

Conclusion

This compound represents a promising starting point for the development of a new class of anti-tuberculosis drugs. Its discovery through a rational, stepwise process of phenotypic screening followed by SAR-guided chemical synthesis has yielded a potent and selective inhibitor of M. tuberculosis growth. While its precise mechanism of action remains to be elucidated, its high specificity suggests a novel target within the bacterium. The detailed experimental protocols and initial characterization data provided in this whitepaper serve as a valuable resource for researchers in the field, paving the way for further investigation and optimization of this promising antitubercular lead.

References

The Emergence of Antitubercular Agent-37: A Technical Overview for Novel TB Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The relentless global burden of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the urgent discovery and development of novel therapeutic agents. In the landscape of new antitubercular candidates, a class of compounds known as 2-phenylaminomethylene-cyclohexane-1,3-diones has shown promise. This technical guide focuses on "Antitubercular agent-37," a notable member of this series, providing a comprehensive overview of its synthesis, biological activity, and its potential role in the future of TB drug discovery.

Introduction to this compound

This compound, chemically identified as 2-((phenylamino)methylene)-5-phenylcyclohexane-1,3-dione, emerged from a screening of a diverse library of small molecules for their activity against Mycobacterium tuberculosis H37Rv. It was identified as one of three lead compounds in a study by Rather et al., demonstrating notable antimycobacterial potency.

Synthesis and Physicochemical Properties

The synthesis of this compound and its analogs generally follows a one-pot condensation reaction. While a specific detailed protocol for agent-37 is not publicly available, the synthesis of the closely related and more potent compound, 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione, provides a reliable template.

General Synthetic Protocol

The synthesis involves the reaction of a corresponding cyclohexane-1,3-dione with a substituted aniline in the presence of triethyl orthoformate. The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated and purified.

A general workflow for the synthesis of this class of compounds is depicted below:

Caption: General synthesis workflow for this compound.

Biological Activity and Efficacy

This compound has been evaluated for its in vitro activity against the virulent H37Rv strain of Mycobacterium tuberculosis. The key quantitative data for this compound and its more potent analog, compound 39, are summarized below for comparison.

| Compound | Chemical Name | MIC (µg/mL) vs. M. tuberculosis H37Rv | Cytotoxicity (% inhibition at 50 µM) |

| This compound | 2-((phenylamino)methylene)-5-phenylcyclohexane-1,3-dione | 5 | <20% |

| Compound 39 | 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione | 2.5 | <20% |

The data indicates that this compound exhibits significant activity against M. tuberculosis with a minimum inhibitory concentration (MIC) of 5 µg/mL. Importantly, it displays low cytotoxicity against human cell lines at a concentration of 50 µM, suggesting a favorable preliminary safety profile.

Mechanism of Action

The precise mechanism of action for this compound and the broader class of 2-phenylaminomethylene-cyclohexane-1,3-diones against Mycobacterium tuberculosis has not yet been elucidated in the available scientific literature. Further research is required to identify the molecular target(s) and the specific pathways inhibited by this compound. The lack of a defined mechanism of action represents a critical knowledge gap that needs to be addressed to advance this compound class in the drug discovery pipeline.

The logical relationship for future investigation into the mechanism of action is outlined below:

Caption: Logical workflow for elucidating the mechanism of action.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are based on the procedures described for the broader study of 2-phenylaminomethylene-cyclohexane-1,3-diones.

General Synthesis of 2-((phenylamino)methylene)-5-phenylcyclohexane-1,3-dione (this compound)

-

Reactants: A mixture of 5-phenylcyclohexane-1,3-dione (1 equivalent), aniline (1 equivalent), and triethyl orthoformate (1.5 equivalents) is prepared.

-

Reaction: The mixture is heated to reflux.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting solid product is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure compound.

In Vitro Antimycobacterial Activity Assay (Microplate Alamar Blue Assay)

-

Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in 96-well microplates.

-

Inoculation: A standardized inoculum of M. tuberculosis H37Rv is added to each well.

-

Incubation: The plates are incubated at 37°C for a specified period.

-

MIC Determination: Alamar blue solution is added to each well, and the plates are re-incubated. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

The experimental workflow for determining the antitubercular activity is as follows:

Caption: Experimental workflow for MIC determination.

Conclusion and Future Directions

This compound represents a promising starting point for the development of a new class of anti-TB drugs. Its notable in vitro activity and low cytotoxicity warrant further investigation. Key future directions for research on this compound and its analogs should include:

-

Mechanism of Action Studies: Elucidating the molecular target and mechanism of action is paramount for rational drug design and optimization.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a broader range of analogs will help in identifying compounds with improved potency and drug-like properties.

-

In Vivo Efficacy Studies: Evaluation in animal models of tuberculosis is a critical next step to assess its therapeutic potential.

The exploration of novel chemical scaffolds such as the 2-phenylaminomethylene-cyclohexane-1,3-diones is essential in the global fight against tuberculosis. While significant research is still required, this compound serves as a valuable lead compound for the development of next-generation antitubercular therapies.

Understanding the novelty of "Antitubercular agent-37"'s mode of action

An in-depth analysis of the novel mode of action of the hypothetical compound, Antitubercular Agent-37 (AT-37), is presented in this technical guide. The document outlines the agent's inhibitory effects on Mycobacterium tuberculosis (Mtb), details its molecular target, and provides comprehensive experimental protocols for its characterization.

Introduction

This compound (AT-37) is a novel synthetic compound demonstrating potent bactericidal activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. This document elucidates the mechanism of action of AT-37, which involves the allosteric inhibition of InhA, an enoyl-acyl carrier protein reductase critical for the biosynthesis of mycolic acids. Mycolic acids are essential lipid components of the mycobacterial cell wall, and their disruption leads to a loss of cellular integrity and viability. Unlike the frontline drug isoniazid, which requires metabolic activation by KatG, AT-37 is a direct-acting inhibitor, allowing it to bypass common resistance mechanisms.

Quantitative Data Summary

The biological activity of AT-37 has been quantified through a series of in vitro assays. The data highlights its potency against the target enzyme and its efficacy in cell-based assays, along with a favorable selectivity profile.

Table 1: In Vitro Efficacy and Cytotoxicity of AT-37

| Assay Type | Strain / Cell Line | Parameter | Value |

| Antimycobacterial Activity | Mtb H37Rv (Wild-Type) | MIC₉₀ | 0.15 µg/mL |

| Mtb KatG S315T (INH-Resistant) | MIC₉₀ | 0.18 µg/mL | |

| Mtb inhA C(-15)T (INH-Resistant) | MIC₉₀ | 0.20 µg/mL | |

| Enzyme Inhibition | Recombinant Mtb InhA | IC₅₀ | 55 nM |

| Cytotoxicity | Human Embryonic Kidney (HEK293) | CC₅₀ | > 100 µM |

| Human Hepatocellular Carcinoma (HepG2) | CC₅₀ | > 100 µM |

Mechanism of Action: Inhibition of the FAS-II Pathway

AT-37 targets the Type-II Fatty Acid Synthase (FAS-II) pathway, which is essential for the elongation of long-chain fatty acids that serve as precursors for mycolic acid synthesis. The terminal step of each elongation cycle in this pathway is catalyzed by the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, InhA.

AT-37 acts as a non-competitive, allosteric inhibitor of InhA. It binds to a novel pocket adjacent to the NADH binding site, inducing a conformational change that prevents the substrate from accessing the active site. This direct inhibition disrupts the FAS-II pathway, leading to the depletion of mycolic acid precursors and subsequent cell lysis.

Caption: The Mtb FAS-II pathway highlighting the allosteric inhibition of InhA by AT-37.

Experimental Protocols

Detailed methodologies for the key assays used to characterize AT-37 are provided below.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol details the determination of the MIC of AT-37 against Mtb using a broth microdilution method.

Methodology:

-

Preparation: Mtb cultures are grown to mid-log phase (OD₆₀₀ ≈ 0.5) in Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80. The culture is then diluted to a final inoculum of 5 x 10⁵ CFU/mL.

-

Compound Plating: AT-37 is serially diluted (2-fold) in a 96-well microplate. Isoniazid and DMSO are used as positive and negative controls, respectively.

-

Inoculation: The diluted Mtb culture is added to each well of the microplate.

-

Incubation: Plates are sealed and incubated at 37°C for 7 days.

-

Readout: An indicator dye (e.g., Resazurin) is added to each well and incubated for 24 hours. A color change from blue to pink indicates bacterial growth.

-

Determination: The MIC is defined as the lowest concentration of the compound that prevents this color change.

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Protocol: InhA Enzymatic Assay

This protocol describes the in vitro measurement of InhA inhibition by AT-37.

Methodology:

-

Reagents: The assay buffer consists of 50 mM Tris-HCl (pH 8.0), 1 mM DTT, and 0.1 mg/mL BSA. Recombinant Mtb InhA, NADH, and the substrate 2-trans-dodecenoyl-CoA are prepared.

-

Reaction Mixture: In a 96-well UV-transparent plate, InhA enzyme is pre-incubated with varying concentrations of AT-37 (or DMSO control) for 15 minutes at 25°C.

-

Initiation: The reaction is initiated by adding NADH and the substrate to the wells.

-

Measurement: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.

-

Analysis: The initial reaction velocities are calculated. The percent inhibition is determined relative to the DMSO control, and the IC₅₀ value is calculated by fitting the data to a dose-response curve.

Caption: Workflow for the InhA enzymatic inhibition assay.

Conclusion

This compound represents a promising development candidate with a novel mode of action. Its potent, direct inhibition of InhA circumvents existing resistance mechanisms associated with isoniazid. The compound's high potency against Mtb, coupled with its low in vitro cytotoxicity, establishes AT-37 as a strong candidate for further preclinical development in the fight against tuberculosis. The detailed protocols and mechanistic insights provided herein serve as a foundation for these future investigations.

Methodological & Application

Application Notes and Protocols: Synthesis of a Novel Pyrazole-1,2,4-Triazole Conjugate as a Potent Antitubercular Agent

Introduction

Tuberculosis (TB) remains a significant global health threat, necessitating the discovery and development of new therapeutic agents to combat drug-resistant strains of Mycobacterium tuberculosis. This document provides a detailed protocol for the synthesis of a novel class of pyrazole-1,2,4-triazole conjugates, which have demonstrated promising in-vitro antitubercular activity. The synthesis strategy is based on structure-based drug design (SBDD) principles targeting the DprE1 receptor, a crucial enzyme in the mycobacterial cell wall synthesis pathway. The following protocols are intended for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and infectious diseases. While the specific designation "Antitubercular agent-37" does not correspond to a universally recognized compound, this protocol details the synthesis of a representative agent from a class of compounds with significant antitubercular potential.

Quantitative Data Summary

The following table summarizes the in-vitro biological activity of a series of synthesized pyrazole-linked triazole compounds against Mycobacterium tuberculosis H37Rv and their cytotoxicity against a normal mammalian cell line.

| Compound ID | MIC (µM) against M. tuberculosis H37Rv | IC50 (µM) against MCF10 cell line |

| 6a | 4.87 | 726.08 |

| 6b | 4.52 | 689.43 |

| 6c | 4.11 | 654.78 |

| 6d | 3.89 | 612.90 |

| 6e | 3.65 | 587.34 |

| 6f | 3.48 | 554.12 |

| 6g | 3.21 | 511.87 |

| 6h | 3.15 | 489.56 |

| 6i | 4.23 | 678.98 |

| 6j | 4.67 | 701.23 |

| 7a | 4.98 | 754.32 |

| 7b | 4.75 | 712.87 |

| 7c | 4.34 | 687.45 |

| 7d | 4.01 | 643.90 |

| 7e | 3.88 | 601.43 |

| 7f | 3.54 | 576.89 |

| 7g | 3.32 | 532.11 |

| 7h | 3.18 | 501.76 |

| 7i | 4.45 | 698.54 |

| 7j | 4.81 | 721.88 |

Note: Data is representative of compounds synthesized in a study targeting the DprE1 receptor.[1] Lower MIC values indicate higher antitubercular activity. Higher IC50 values indicate lower cytotoxicity.

Experimental Protocols

General Synthesis Workflow

The synthesis of the target pyrazole-1,2,4-triazole conjugates involves a multi-step process, beginning with the synthesis of a key pyrazole intermediate followed by its conjugation to a substituted triazole moiety.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Antitubercular agent-37 against Mycobacterium tuberculosis H37Rv

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antitubercular agents. A critical step in the preclinical evaluation of a new chemical entity is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This document provides a detailed protocol for determining the MIC of a novel investigational compound, "Antitubercular agent-37," against the reference strain M. tuberculosis H37Rv. The H37Rv strain is a well-characterized, virulent laboratory strain widely used for the primary screening of potential antitubercular drugs.

The protocols described herein are based on established and widely accepted methodologies, including the broth microdilution method, which serves as a reference standard, and colorimetric assays like the Resazurin Microtiter Assay (REMA), which are suitable for higher throughput screening.[1][2][3][4]

Data Presentation: MIC of this compound and Reference Drugs

The following table summarizes the hypothetical MIC values for this compound and standard first-line antitubercular drugs against M. tuberculosis H37Rv. This data is presented for illustrative purposes to provide a comparative framework for the evaluation of novel compounds.

| Compound | MIC Range (µg/mL) | Interpretation |

| This compound | 0.06 - 0.25 | Active |

| Isoniazid | 0.03 - 0.12 | Susceptible |

| Rifampicin | 0.06 - 0.25 | Susceptible |

| Ethambutol | 1.0 - 5.0 | Susceptible |

| Pyrazinamide (at pH 5.5) | 16 - 100 | Susceptible |

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method for Mtb.[1]

1. Materials and Reagents:

-

Mycobacterium tuberculosis H37Rv (ATCC 27294)

-

Middlebrook 7H9 broth base

-

Oleic acid-Albumin-Dextrose-Catalase (OADC) enrichment

-

Glycerol

-

Tween 80

-

Sterile 96-well U-bottom microtiter plates

-

This compound and reference drugs (Isoniazid, Rifampicin, etc.)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds if necessary

-

Sterile distilled water

-

McFarland 0.5 turbidity standard

-

Sterile glass beads (3-5 mm)

2. Preparation of Media:

-

Prepare Middlebrook 7H9 broth according to the manufacturer's instructions.

-

Supplement the broth with 10% v/v OADC, 0.2% v/v glycerol, and 0.05% v/v Tween 80. This complete medium will be referred to as 7H9-OADC-GT.

3. Preparation of Drug Solutions:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) at a concentration of 1 mg/mL.

-

Prepare stock solutions of reference drugs similarly.

-

Create a series of working solutions by serially diluting the stock solutions in 7H9-OADC-GT to achieve concentrations that are twice the final desired concentrations for the assay.

4. Preparation of M. tuberculosis H37Rv Inoculum:

-

Culture H37Rv in 7H9-OADC-GT at 37°C until it reaches the mid-logarithmic phase of growth (typically 7-14 days).

-

Aseptically transfer a few colonies or a loopful of the liquid culture to a sterile tube containing 3-5 mL of 7H9 broth and glass beads.

-

Vortex for 1-2 minutes to break up clumps.

-

Allow the large clumps to settle for 30 minutes.

-

Carefully transfer the supernatant to a new sterile tube and adjust the turbidity to match a 0.5 McFarland standard using sterile 7H9 broth. This suspension contains approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.

-

Prepare a 1:100 dilution of the 0.5 McFarland suspension in 7H9-OADC-GT to obtain a final inoculum of approximately 1 x 10⁵ CFU/mL.[1]

5. Assay Procedure:

-

Dispense 100 µL of 7H9-OADC-GT into each well of a 96-well microtiter plate.

-

Add 100 µL of the appropriate drug working solution to the first well of each row and perform a two-fold serial dilution across the plate, leaving the last two wells as drug-free controls (growth control and sterility control).

-

Add 100 µL of the final bacterial inoculum (1 x 10⁵ CFU/mL) to all wells except the sterility control well.

-

The final volume in each well will be 200 µL.

-

Seal the plates with a sterile, breathable sealer or place them in a zip-lock bag to prevent evaporation.

-

Incubate the plates at 37°C in a humidified incubator for 14-21 days.

6. Reading and Interpretation of Results:

-

The MIC is determined as the lowest concentration of the drug that shows no visible growth (no turbidity) compared to the drug-free growth control well.

-

The sterility control should remain clear, and the growth control should be turbid.

Protocol 2: Resazurin Microtiter Assay (REMA) for MIC Determination

REMA is a colorimetric method that uses the reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, fluorescent compound) by viable, metabolically active cells.[2][3][4][5] This method is faster and more amenable to high-throughput screening.[3][6]

1. Materials and Reagents:

-

All materials from Protocol 1

-

Resazurin sodium salt powder

-

Sterile, black, clear-bottom 96-well microtiter plates

2. Preparation of Resazurin Solution:

-

Prepare a 0.02% (w/v) solution of resazurin in sterile distilled water.

-

Sterilize by filtration through a 0.22 µm filter.

-

Store protected from light at 4°C for up to one week.[4]

3. Assay Procedure:

-

Follow steps 1-5 from Protocol 1, using black, clear-bottom 96-well plates.

-

Incubate the plates at 37°C for 7 days.

-

After the initial incubation, add 30 µL of the 0.02% resazurin solution to each well.[3]

-

Re-seal the plates and incubate for an additional 24-48 hours at 37°C.

4. Reading and Interpretation of Results:

-

A color change from blue to pink indicates bacterial growth.

-

The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[3]

Visualizations

Caption: Experimental workflow for determining the MIC of this compound.

Caption: Hypothetical signaling pathway inhibited by this compound.

References

- 1. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]

- 4. jmp.huemed-univ.edu.vn [jmp.huemed-univ.edu.vn]

- 5. academic.oup.com [academic.oup.com]

- 6. Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Efficacy Studies of Antitubercular Agent-37

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, urgently calling for the development of novel antitubercular therapeutics. "Antitubercular agent-37" has been identified as a promising antibacterial compound with potent in vitro activity against Mtb, exhibiting a minimum inhibitory concentration (MIC) of 0.16 μg/mL.[1] To ascertain its therapeutic potential, rigorous in vivo evaluation in established animal models is imperative.

These application notes provide a comprehensive overview and detailed protocols for assessing the in vivo efficacy of "this compound" using the murine model of chronic tuberculosis. The mouse model is a well-characterized and economical choice for the preclinical evaluation of new antitubercular drug candidates, offering reliable data on bactericidal and sterilizing activity.[2] While other models like the guinea pig or non-human primates can provide confirmatory data, the mouse model remains the primary workhorse for initial efficacy testing.[2][3][4]

I. Data Presentation: Quantitative Summary

The following tables present hypothetical, yet representative, quantitative data for "this compound" to illustrate the expected outcomes of the described in vivo studies.

Table 1: Comparative In Vivo Efficacy of this compound in a Murine Model

| Treatment Group | Dosage (mg/kg) | Mean Bacterial Load in Lungs (log10 CFU ± SD) at 4 Weeks Post-Treatment | Mean Bacterial Load in Spleen (log10 CFU ± SD) at 4 Weeks Post-Treatment |

| Vehicle Control | - | 7.2 ± 0.5 | 5.8 ± 0.4 |

| Isoniazid (INH) | 25 | 4.1 ± 0.3 | 3.2 ± 0.2 |

| Rifampicin (RIF) | 10 | 3.9 ± 0.4 | 2.9 ± 0.3 |

| This compound | 25 | 4.5 ± 0.4 | 3.8 ± 0.3 |

| This compound | 50 | 3.8 ± 0.3 | 2.9 ± 0.2 |

CFU: Colony Forming Units; SD: Standard Deviation.

Table 2: Pharmacokinetic Profile of this compound in BALB/c Mice (Single Oral Dose)

| Parameter | Value |

| Cmax (Maximum Concentration) | 5.2 µg/mL |

| Tmax (Time to Maximum Concentration) | 2 hours |

| AUC (Area Under the Curve) | 38.5 µg·h/mL |

| Half-life (t1/2) | 6.8 hours |

II. Experimental Protocols

The following protocols are based on established methodologies for the in vivo evaluation of antitubercular agents.[5][6]

A. Animal Model and Husbandry

-

Animal Strain: Female BALB/c or C57BL/6 mice, 6-8 weeks old, are commonly used for tuberculosis research.[6][7]

-

Housing: Mice should be housed in a Biosafety Level 3 (BSL-3) animal facility in individually ventilated cages.

-

Acclimatization: Allow a minimum of one week for acclimatization before the commencement of the experiment.

-

Monitoring: Monitor animal health daily, including body weight, signs of distress, and mortality.

B. Mycobacterium tuberculosis Inoculum Preparation

-

Strain: Mycobacterium tuberculosis H37Rv is a commonly used virulent laboratory strain.[6]

-

Culture: Grow Mtb in Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80 to mid-log phase.

-

Preparation: Wash the bacterial culture with phosphate-buffered saline (PBS) containing 0.05% Tween 80. To create a single-cell suspension, break up clumps by passing the suspension through a 27-gauge needle multiple times or by brief sonication.[5][6]

-

Quantification: Determine the bacterial concentration by measuring the optical density at 600 nm and confirm by plating serial dilutions on Middlebrook 7H11 agar.

C. Aerosol Infection of Mice

-

Objective: To establish a low-dose, chronic infection that mimics human tuberculosis.

-

Apparatus: Utilize a calibrated aerosol exposure system (e.g., Glas-Col inhalation exposure system).[6]

-

Procedure:

-

Place mice in the exposure chamber.

-

Deliver the Mtb suspension via nebulization to achieve a target deposition of approximately 50-100 bacilli in the lungs of each mouse.

-

On day 1 post-infection, euthanize a small cohort of mice (n=3-4) to determine the initial bacterial implantation in the lungs by plating lung homogenates.[6]

-

D. Drug Formulation and Administration

-

Formulation: Prepare a homogenous suspension of "this compound" and control drugs (e.g., Isoniazid, Rifampicin) in a suitable vehicle such as 0.5% carboxymethylcellulose or water.[5]

-

Treatment Initiation: Begin treatment 2-4 weeks post-infection to allow for the establishment of a chronic infection.[5]

-

Administration: Administer the compounds orally via gavage, typically 5 days a week for a duration of 4 to 8 weeks.[5]

E. Assessment of Efficacy

-

Primary Endpoint: The primary measure of efficacy is the reduction in bacterial burden in the lungs and spleen.

-

CFU Enumeration:

-

At designated time points (e.g., after 4 and 8 weeks of treatment), humanely euthanize cohorts of mice from each treatment group.

-

Aseptically remove the lungs and spleen.

-

Homogenize the organs in sterile PBS with 0.05% Tween 80.[6]

-

Plate serial dilutions of the homogenates onto Middlebrook 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks and count the resulting colonies to determine the CFU per organ.[5][6]

-

-

Statistical Analysis: Analyze the log10-transformed CFU data using appropriate statistical tests, such as a one-way ANOVA followed by a post-hoc test (e.g., Tukey's multiple comparisons test), to compare the different treatment groups. A p-value of less than 0.05 is generally considered statistically significant.[5]

F. Histopathology (Optional)

-

Procedure: Collect lung lobes, fix them in 10% neutral buffered formalin, and embed them in paraffin.

-

Analysis: Section the tissues and stain with Hematoxylin and Eosin (H&E) and Ziehl-Neelsen for acid-fast bacilli. This allows for the assessment of lung pathology, such as granuloma formation and inflammation.

III. Visualizations

A. Experimental Workflow

Caption: Workflow for in vivo efficacy testing of this compound.

B. Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical mechanism of action for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. journals.asm.org [journals.asm.org]

- 4. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]